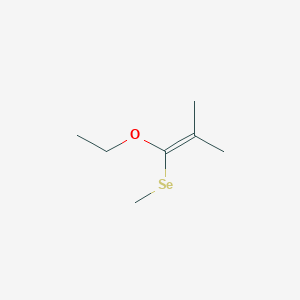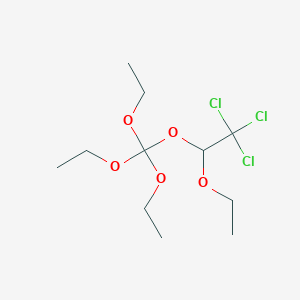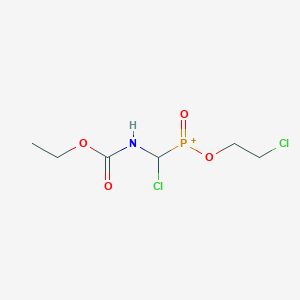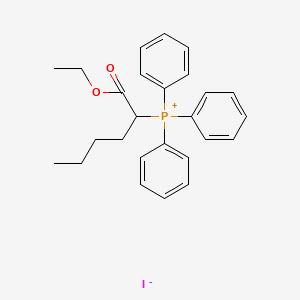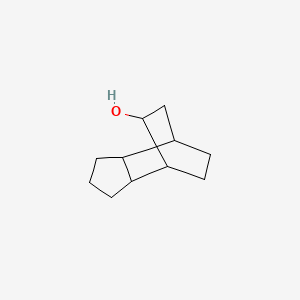
Phenyl (4-chlorobenzene-1-sulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (4-chlorobenzene-1-sulfonyl)carbamate is an organic compound that features a phenyl group, a 4-chlorobenzene-1-sulfonyl group, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl (4-chlorobenzene-1-sulfonyl)carbamate can be synthesized through a multi-step process involving the reaction of phenyl isocyanate with 4-chlorobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl (4-chlorobenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) and iron(III) bromide (FeBr3) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed.
Major Products Formed
Substitution Reactions: Products include substituted aromatic compounds.
Oxidation: Products include sulfonic acids.
Hydrolysis: Products include amines and carbon dioxide.
Applications De Recherche Scientifique
Phenyl (4-chlorobenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phenyl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The sulfonyl group plays a crucial role in this interaction by acting as an electrophilic center that reacts with nucleophiles.
Comparaison Avec Des Composés Similaires
Phenyl (4-chlorobenzene-1-sulfonyl)carbamate can be compared with other similar compounds such as:
Phenyl (4-methylbenzene-1-sulfonyl)carbamate: Similar structure but with a methyl group instead of a chlorine atom.
Phenyl (4-nitrobenzene-1-sulfonyl)carbamate: Contains a nitro group, which affects its reactivity and applications.
Phenyl (4-bromobenzene-1-sulfonyl)carbamate: Similar structure with a bromine atom, leading to different chemical properties.
Propriétés
Numéro CAS |
63924-78-7 |
|---|---|
Formule moléculaire |
C13H10ClNO4S |
Poids moléculaire |
311.74 g/mol |
Nom IUPAC |
phenyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C13H10ClNO4S/c14-10-6-8-12(9-7-10)20(17,18)15-13(16)19-11-4-2-1-3-5-11/h1-9H,(H,15,16) |
Clé InChI |
LRMSGUSNBNKMGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)

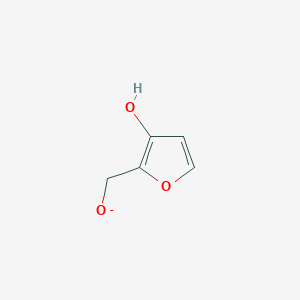
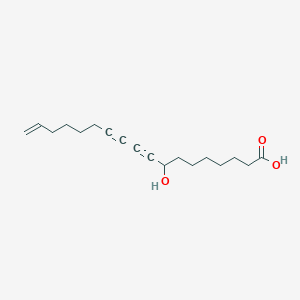
![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
